Panamesine -

Panamesine

Catalog Number: EVT-1573847
CAS Number:
Molecular Formula: C23H26N2O6
Molecular Weight: 426.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Panamesine was originally developed as a selective sigma receptor ligand. Sigma receptors are a class of proteins that play significant roles in various physiological processes, including modulation of neurotransmitter systems and neuroprotection. The classification of panamesine falls under the category of psychoactive substances due to its effects on the central nervous system.

Synthesis Analysis

Methods and Technical Details

The synthesis of panamesine involves several key steps, primarily utilizing piperidine derivatives. A notable synthetic route includes the reaction of 1-benzyl-4-piperidone with tetramethoxysilane to yield sila-panamesine, a silicon-containing analogue of panamesine. This method highlights the incorporation of silicon into the molecular structure, which may enhance biological activity or alter pharmacokinetic properties.

The general synthetic pathway can be summarized as follows:

  1. Starting Material: 1-benzyl-4-piperidone.
  2. Reagents: Tetramethoxysilane.
  3. Reaction Conditions: Typically involves solvent-based reactions under controlled temperatures to facilitate optimal yields.
  4. Purification: The resulting compounds are purified using techniques such as column chromatography.
Molecular Structure Analysis

Structure and Data

The molecular structure of panamesine can be characterized by its core piperidine ring, which is essential for its interaction with sigma receptors. The presence of substituents on the piperidine ring influences its binding affinity and selectivity toward sigma receptor subtypes.

Key structural features include:

  • Molecular Formula: C14_{14}H18_{18}N2_2O
  • Molecular Weight: Approximately 230.3 g/mol
  • Functional Groups: Amide and aromatic groups are present, contributing to its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Panamesine undergoes various chemical reactions that are critical for its pharmacological activity. These include:

  • Binding Reactions: Interaction with sigma receptors, where it acts as an agonist or antagonist depending on the receptor subtype.
  • Metabolic Reactions: In vivo studies indicate that panamesine can be metabolized by cytochrome P450 enzymes, affecting its bioavailability and efficacy.

The binding affinity for sigma receptors is typically assessed using radiolabeled ligands in competitive binding assays, providing insights into the compound's pharmacodynamics.

Mechanism of Action

Process and Data

The mechanism of action of panamesine primarily involves its modulation of sigma receptors. Upon binding to these receptors, panamesine alters intracellular signaling pathways that influence neurotransmitter release and neuronal excitability.

  • Sigma-1 Receptor Agonism: Activation leads to neuroprotective effects and modulation of pain pathways.
  • Sigma-2 Receptor Interaction: Associated with cell proliferation and apoptosis regulation.

Research indicates that panamesine's effects may extend beyond simple receptor activation; it may also influence downstream signaling cascades involved in mood regulation and cognitive function.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Panamesine exhibits several notable physical and chemical properties:

  • State: Solid at room temperature.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.

These properties are critical for determining the compound's formulation in pharmaceutical applications.

Applications

Scientific Uses

Panamesine has been explored for various scientific applications, particularly in pharmacology:

  • Neuropharmacology: Investigated for its potential antidepressant-like effects due to its interaction with sigma receptors.
  • Neurodegenerative Disease Research: Studied for neuroprotective properties that may benefit conditions like Alzheimer's disease.
  • Pain Management: Explored as a therapeutic agent for chronic pain conditions through its modulation of pain pathways via sigma receptor activation.
Introduction to Panamesine: Pharmacological Significance and Research Context

Panamesine in the Landscape of Antipsychotic Drug Development

Panamesine (developmental code EMD-57445) emerged in the 1990s as a sigma receptor ligand investigated by Merck for schizophrenia treatment, representing a deliberate shift from dopamine-centric pharmacological strategies. This small molecule (chemical formula: C₂₃H₂₆N₂O₆; molecular weight: 426.47 g/mol) reached Phase II clinical trials but was never marketed, positioning it as a chemically and mechanistically distinct candidate in antipsychotic development history [1] [3] [8]. Its exploration coincided with efforts to address limitations of first-generation (typical) and second-generation (atypical) antipsychotics, particularly their variable efficacy against negative/cognitive symptoms and significant side-effect burdens like extrapyramidal symptoms (EPS) and metabolic disturbances [3] [8].

Preclinical studies suggested Panamesine possessed a unique neurobiological signature. It demonstrated functional antidopaminergic activity, notably through its major metabolite EMD-59983, which exhibits potent affinity for dopamine D₂/D₃ receptors (IC₅₀ = 23 nM). However, unlike typical antipsychotics, Panamesine administration in animal models induced c-fos expression predominantly in cortical regions (e.g., piriform, prefrontal, cingulate cortex) rather than the striatum. This pattern resembles clozapine's effects and implies lower potential for EPS [1] [7]. In vivo studies confirmed dose-dependent cortical c-fos induction at 0.3–30 mg/kg subcutaneously, supporting limbic selectivity [7].

Clinical investigations, though limited to open-label trials, provided preliminary efficacy insights. In a 4-week trial involving 12 patients with acute schizophrenia, Panamesine (dose-escalated to 60 mg/day) resulted in 4 of 7 completers classified as responders (≥50% reduction in Brief Psychiatric Rating Scale, BPRS). Intent-to-treat analysis showed significant improvements in BPRS, Clinical Global Impression (CGI), and Positive and Negative Syndrome Scale (PANSS) scores [4]. Another open trial reported similar psychometric improvements at doses up to 90 mg/day, with notable absence of daytime sedation [5]. However, contrary to preclinical predictions, EPS were observed in some patients, complicating its "atypical" classification [4]. Despite promising early results, development discontinuation left key questions about its potential role in treatment-resistant schizophrenia or its comparative efficacy against established agents unresolved [1] [3].

Table 1: Key Preclinical and Clinical Findings for Panamesine in Schizophrenia

Study TypeKey FindingsReference Source
In Vitro BindingHigh-affinity σ1/σ2 antagonist (IC₅₀ = 6 nM); Metabolite EMD-59983 binds σ receptors (IC₅₀=24 nM) & D₂/D₃ (IC₅₀=23 nM) [1] [7]
In Vivo (Rodents)Dose-dependent c-fos induction in cortical areas (limbic selectivity); Antidopaminergic activity without initial EPS prediction [1] [7]
Clinical (Open-label)4/7 completers showed ≥50% BPRS reduction; Significant improvement in BPRS, CGI, PANSS in intent-to-treat analysis; EPS reported in some cases [4] [5]

Sigma Receptor Modulation as a Therapeutic Target in Neuropsychiatry

Panamesine’s primary mechanism involves potent and selective antagonism of sigma receptors, particularly the σ1 subtype (IC₅₀ = 6 nM). These receptors are non-opioid, non-PCP binding sites initially misclassified within the opioid receptor family. Sigma-1 receptors function as ligand-regulated molecular chaperones residing predominantly in the endoplasmic reticulum (ER) membrane, specifically at mitochondria-associated ER membranes (MAMs). They modulate critical cellular processes, including calcium signaling, neuronal excitability, neuroplasticity, and proteostasis [2] [6] [9].

Activation or inhibition of sigma-1 receptors profoundly influences neurotransmission. Sigma-1 antagonists like Panamesine inhibit voltage-gated ion channels (Ca²⁺, K⁺, Na⁺, Cl⁻, SK channels) while potentiating ligand-gated channels (e.g., NMDA, IP₃ receptors) [2]. This modulation regulates glutamatergic, dopaminergic, and serotonergic pathways implicated in schizophrenia, depression, and addiction. Specifically:

  • Dopaminergic Modulation: Sigma-1 antagonism indirectly dampens mesolimbic dopamine hyperactivity associated with psychosis. Panamesine’s metabolite EMD-59983 provides direct D₂/D₃ receptor blockade, creating a dual antipsychotic mechanism [1] [9].
  • Glutamatergic Regulation: By potentiating NMDA receptor function and modulating intracellular calcium release via IP₃ receptors, sigma ligands may address NMDAR hypofunction implicated in cognitive and negative symptoms [2] [9].
  • Cellular Stress Response: Sigma-1 receptors chaperone key ER stress sensors (e.g., IRE1), influencing the unfolded protein response (UPR). Dysregulated UPR is linked to neuropsychiatric disorders. Panamesine’s sigma antagonism may thus mitigate stress-induced neuronal dysfunction [10].

The therapeutic potential of sigma modulation extends beyond schizophrenia. Sigma-1 receptors are highly expressed in brain regions governing mood (hippocampus, hypothalamus, raphe nuclei). Their ligands demonstrate antidepressant and anxiolytic effects in preclinical models, partly by restoring ER-mitochondrial Ca²⁺ flux, ATP production, and neurotrophic factor expression (e.g., BDNF) [6] [10]. Furthermore, sigma antagonism inhibits neuroinflammation by reducing macrophage infiltration into the dorsal root ganglion and microglial/astrocyte activation in the CNS, relevant to depression and chronic pain comorbidities [6].

Table 2: Neurobiological Roles of Sigma-1 Receptors Modulated by Panamesine

Biological ProcessRole of Sigma-1 ReceptorsTherapeutic Implication
NeurotransmissionInhibit voltage-gated ion channels; Potentiate NMDA/IP₃ receptors; Modulate DA/5-HT releaseAntipsychotic, pro-cognitive effects
Calcium SignalingRegulate Ca²⁺ transfer from ER to mitochondria via IP₃R stabilization at MAMsRegulation of neuronal excitability & energy metabolism
ProteostasisChaperone IRE1 at MAMs; Modulate UPR and ER stress responseNeuroprotection under cellular stress
NeuroinflammationAntagonism inhibits peripheral macrophage infiltration & central microglial activationPotential in depression and comorbid pain

Panamesine exemplifies the translational potential of sigma receptor pharmacology. Its investigation, though discontinued, provided proof-of-concept for sigma modulation as a viable strategy for neuropsychiatric disorders with complex pathophysiology, particularly where monoaminergic approaches show limited efficacy [1] [2] [10]. Future research directions include developing more selective sigma ligands and exploring their utility in biologically defined patient subgroups.

Listed Compounds:

  • Panamesine (EMD-57445)
  • EMD-59983 (Metabolite of Panamesine)
  • Haloperidol
  • Clozapine
  • Aripiprazole
  • Chlorpromazine
  • SKF-10,047 (Sigma ligand)
  • BDNF (Brain-Derived Neurotrophic Factor)
  • Dehydroepiandrosterone (Neurosteroid/Sigma agonist)
  • Pregnenolone sulfate (Neurosteroid/Sigma agonist)

Properties

Product Name

Panamesine

IUPAC Name

5-[[4-(1,3-benzodioxol-5-yl)-4-hydroxypiperidin-1-yl]methyl]-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one

Molecular Formula

C23H26N2O6

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C23H26N2O6/c1-28-18-5-3-17(4-6-18)25-14-19(31-22(25)26)13-24-10-8-23(27,9-11-24)16-2-7-20-21(12-16)30-15-29-20/h2-7,12,19,27H,8-11,13-15H2,1H3

InChI Key

NINYZUDVKTUKIA-UHFFFAOYSA-N

Synonyms

(5S)-5-((4-Hydroxy-4-(3,4-(methylenedioxy)phenyl)piperidino)methyl)-3-(p-methoxyphenyl)-2-oxazolidinone
5-(4-hydroxy-4-(1,3-benzodioxol-5-yl)piperidine-1-ylmethyl)-3-(4-methoxyphenyl)oxazolidine-2-one hydrochloride
EMD 57445
EMD-57445
panamesine

Canonical SMILES

COC1=CC=C(C=C1)N2CC(OC2=O)CN3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.